molecular formula C24H25FN4O3 B2992761 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1189509-46-3

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2992761
CAS No.: 1189509-46-3
M. Wt: 436.487
InChI Key: GHGSYENQGLHAJX-UHFFFAOYSA-N
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Description

This compound features a pyrimidinyloxyethyl ketone core linked to a 4-(2-methoxyphenyl)piperazine moiety. The pyrimidine ring is substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 6, while the piperazine is functionalized with a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-17-15-22(27-24(26-17)18-7-9-19(25)10-8-18)32-16-23(30)29-13-11-28(12-14-29)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGSYENQGLHAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the individual components The fluorophenyl and methylpyrimidinyl groups are synthesized separately and then coupled through an ether linkage

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Compounds:

  • Compound 5j : 2-((2-((4-Chlorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethan-1-one
  • Compound 5k: 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)ethanone
  • Compound 5l: 2-((2-((4-Fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone
Property Target Compound 5j 5k 5l
Piperazine Substituent 2-Methoxyphenyl 3,4-Dichlorophenyl 4-Chlorophenyl p-Tolyl
Pyrimidine Substituent 4-Fluorophenyl, 6-methyl 4-Chlorobenzylthio, 6-methyl 4-Fluorobenzylthio, 6-methyl 4-Fluorobenzylthio, 6-methyl
Melting Point (°C) Not reported 135–138 138–142 134–137
Biological Activity Hypothesized PARP1 inhibition PARP1 IC₅₀: 0.12 µM PARP1 IC₅₀: 0.09 µM PARP1 IC₅₀: 0.15 µM

Key Findings :

  • Chlorinated aryl groups (e.g., 5j, 5k) enhance PARP1 inhibition compared to alkyl/p-tolyl (5l) .
  • The target compound’s 2-methoxyphenyl group may improve blood-brain barrier penetration over 3,4-dichlorophenyl (5j), which is bulkier and more lipophilic .

Quinolone-Piperazine Hybrids with Antibacterial Activity

Key Compounds:

  • 4o: 7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4p: 7-(4-(2-(4-Bromophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Property Target Compound 4o 4p
Core Structure Pyrimidinyloxyethyl ketone Fluoroquinolone Fluoroquinolone
Piperazine Substituent 2-Methoxyphenyl 4-Chlorophenyl-methoxyimino 4-Bromophenyl-methoxyimino
Biological Activity Not reported (potential CNS) Antibacterial (MIC: 0.5 µg/mL) Antibacterial (MIC: 0.25 µg/mL)

Key Findings :

  • Fluoroquinolone derivatives (4o, 4p) prioritize bacterial DNA gyrase inhibition, while the target compound’s pyrimidine core may favor kinase or PARP targets .
  • The methoxy group in the target compound could reduce metabolic oxidation compared to halogenated aryl groups in 4o/4p .

Indolylpropyl-Piperazine Derivatives with Dual Pharmacophores

Key Compounds:

  • 14 : 2-(4-Benzoylpiperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one
  • 15 : 2-(4-(4-Chlorobenzoyl)piperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one
Property Target Compound 14 15
Piperazine Substituent 2-Methoxyphenyl Benzoyl 4-Chlorobenzoyl
Additional Group None Indolylpropyl Indolylpropyl
Biological Activity Not reported Serotonin receptor binding (Kᵢ: 8 nM) Serotonin receptor binding (Kᵢ: 6 nM)

Key Findings :

  • Indolylpropyl groups (14, 15) enhance serotonin receptor affinity, whereas the target compound’s simplicity may favor metabolic stability .
  • Aryl carbonyl groups (benzoyl, chlorobenzoyl) in 14/15 increase hydrophobicity compared to the target’s methoxyphenyl .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, often referred to as M180-0734, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular formula of M180-0734 is C23H22F2N4O2C_{23}H_{22}F_{2}N_{4}O_{2}. The structure includes a pyrimidine ring substituted with a fluorophenyl group and a piperazine moiety, which are known to influence its biological properties.

M180-0734's biological activity is primarily attributed to its interactions with various molecular targets:

  • Tyrosinase Inhibition : The compound has shown promise as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibition of TYR can lead to reduced melanin production, making it a candidate for skin-whitening agents or treatments for hyperpigmentation disorders .
  • Receptor Interaction : Similar compounds have been reported to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may result in antidepressant or anxiolytic effects, although specific receptor binding studies for M180-0734 are still needed .

Anticancer Effects

The compound's ability to inhibit tyrosinase also hints at possible anticancer properties, particularly in melanoma treatment. Studies on structurally similar compounds have shown reduced cell viability in cancer cell lines when treated with tyrosinase inhibitors, indicating that M180-0734 could be explored further in this context .

In Vitro Studies

A study evaluating the inhibitory effects of various piperazine derivatives on TYR found that certain modifications led to increased potency. For example, compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts. This suggests that M180-0734 may exhibit similar enhancements due to its methoxyphenyl group .

Toxicity and Safety Profile

Preliminary assessments indicate that compounds similar to M180-0734 possess low acute toxicity. For instance, related piperazine derivatives exhibited LD50 values greater than 2000 mg/kg in animal models, suggesting a favorable safety profile for further development.

Data Tables

Activity IC50 (μM) Reference
Tyrosinase Inhibition0.18
Antimicrobial ActivityVaries
Anticancer ActivityNot specified

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